molecular formula C10H9ClF2O B7973341 2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone

2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone

Cat. No.: B7973341
M. Wt: 218.63 g/mol
InChI Key: DFXNHYAXGLSMJA-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C10H9ClF2O. This compound is characterized by the presence of a chloro group, two fluorine atoms, and a dimethylphenyl group attached to an ethanone backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzoyl chloride with difluoromethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions.

Another method involves the chlorination of 1-(2,4-dimethylphenyl)-2,2-difluoroethanol using thionyl chloride or phosphorus pentachloride. This reaction is usually performed at room temperature and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Performed in acidic or basic media depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic Substitution: Yields substituted ethanone derivatives.

    Reduction: Produces 2-chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanol.

    Oxidation: Results in carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The presence of the chloro and difluoro groups enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4-dimethylphenyl)ethanone
  • 2,2-Difluoro-1-(2,4-dimethylphenyl)ethanone
  • 1-(2,4-Dimethylphenyl)-2,2-difluoroethanone

Uniqueness

2-Chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone is unique due to the combination of its chloro and difluoro substituents, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies, distinguishing it from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

2-chloro-1-(2,4-dimethylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXNHYAXGLSMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(F)(F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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